![molecular formula C10H15ClN4O2 B12516898 2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B12516898.png)

2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

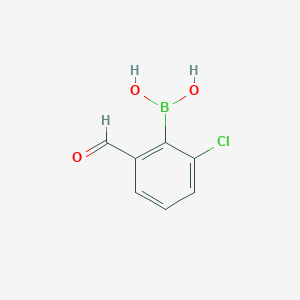

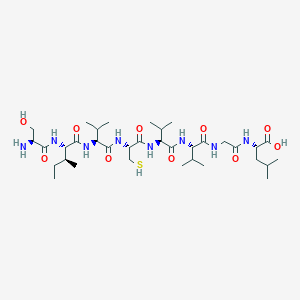

2-(2-Ciclopropil-2-oxoetil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]pirazin-3-ona; clorhidrato es un compuesto heterocíclico que ha llamado la atención en los campos de la química medicinal y la farmacología. Este compuesto se caracteriza por su núcleo triazolo-pirazina único, que es conocido por sus potenciales actividades biológicas y aplicaciones en el desarrollo de fármacos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-(2-Ciclopropil-2-oxoetil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]pirazin-3-ona; clorhidrato típicamente involucra la ciclación de una diamina heterocíclica con un nitrito o la reacción de hidrato de hidrazina con compuestos dicarbonílicos . También se han desarrollado métodos de síntesis de una sola olla, utilizando catalizadores como sales fundidas dicatiónicas basadas en Tropina . Estos métodos ofrecen altos rendimientos y condiciones amigables con el medio ambiente.

Métodos de Producción Industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas escalables que aseguren alta pureza y rendimiento. Se enfatiza el uso de solventes verdes y catalizadores reciclables para minimizar el impacto ambiental. Los métodos cromatográficos se utilizan a menudo para purificar el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-(2-Ciclopropil-2-oxoetil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]pirazin-3-ona; clorhidrato experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.

Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o introducir átomos de hidrógeno.

Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen hidrato de hidrazina, compuestos dicarbonílicos y varios agentes oxidantes y reductores. Las condiciones de reacción a menudo implican reflujo en etanol u otros solventes adecuados a temperaturas elevadas .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxigenados, mientras que las reacciones de reducción pueden producir derivados hidrogenados .

Aplicaciones Científicas De Investigación

2-(2-Ciclopropil-2-oxoetil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]pirazin-3-ona; clorhidrato tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de 2-(2-Ciclopropil-2-oxoetil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]pirazin-3-ona; clorhidrato implica su interacción con dianas moleculares y vías específicas. Por ejemplo, se ha demostrado que inhibe la quinasa dependiente de ciclina 2 (CDK2), lo que lleva a alteraciones en la progresión del ciclo celular y la inducción de apoptosis en las células cancerosas . La estructura única del compuesto le permite unirse selectivamente a sus dianas, mejorando su potencial terapéutico.

Comparación Con Compuestos Similares

Compuestos Similares

- 1,2,3-Triazolo[4,5-b]pirazina

- 1,2,3-Triazolo[4,5-c]piridazina

- 1,2,3-Triazolo[4,5-d]piridazina

- 1,2,3-Triazolo[1,5-a]pirazina

- 1,2,3-Triazolo[1,5-b]piridazina

Unicidad

En comparación con estos compuestos similares, 2-(2-Ciclopropil-2-oxoetil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]pirazin-3-ona; clorhidrato destaca debido a su sustituyente específico ciclopropil-oxoetil, que puede conferir actividades biológicas únicas y una selectividad mejorada para ciertas dianas moleculares .

Propiedades

Fórmula molecular |

C10H15ClN4O2 |

|---|---|

Peso molecular |

258.70 g/mol |

Nombre IUPAC |

2-(2-cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride |

InChI |

InChI=1S/C10H14N4O2.ClH/c15-8(7-1-2-7)6-14-10(16)13-4-3-11-5-9(13)12-14;/h7,11H,1-6H2;1H |

Clave InChI |

LHCWOIPKDFMJLD-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C(=O)CN2C(=O)N3CCNCC3=N2.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)

![ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate](/img/structure/B12516824.png)

![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)

![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)

![6-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B12516863.png)

![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-](/img/structure/B12516867.png)